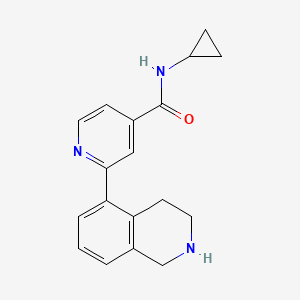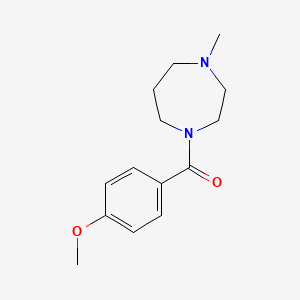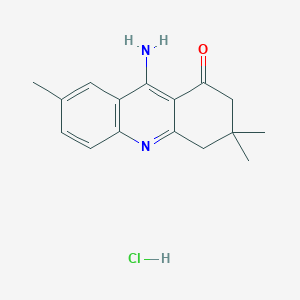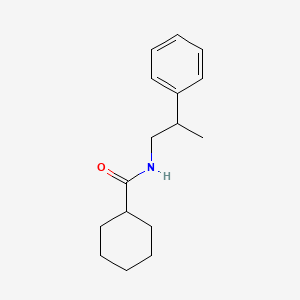
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide (CTI) is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can modulate dopamine signaling and affect behavior and physiological responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, changes in gene expression, and alterations in neuronal activity. These effects are thought to be mediated through the selective antagonism of the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide also has limitations, including its potential for off-target effects and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide, including its use as a therapeutic agent for the treatment of addiction and other neurological disorders, its potential for drug discovery, and its applications in basic neuroscience research. Further studies are needed to fully understand the mechanisms of action of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide and its potential for clinical use.
Méthodes De Synthèse
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with cyclopropylamine, followed by reduction and cyclization. The resulting compound can be purified through column chromatography to obtain a high yield of pure N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-14-4-5-14)12-6-9-20-17(10-12)16-3-1-2-13-11-19-8-7-15(13)16/h1-3,6,9-10,14,19H,4-5,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFSPGRMHFMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC4=C3CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)



![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)